N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidin-4-amine
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Overview
Description
N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that features a pyrimidine core substituted with a naphthalene carbonyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It could be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Material Science: The compound’s structural properties might make it useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: It could serve as a probe for studying enzyme interactions or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action for N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N,N,6-Trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine
- N,N,6-Trimethyl-2-[4-(naphthalene-1-sulfonyl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N,N,6-Trimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the naphthalene carbonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds that may have different substituents on the naphthalene ring, leading to variations in their properties and applications.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H25N5O/c1-16-15-20(25(2)3)24-22(23-16)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
LQIGLQUCBCTHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N(C)C |
Origin of Product |
United States |
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